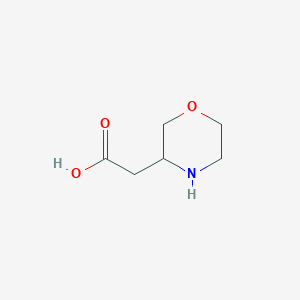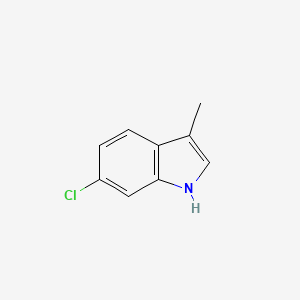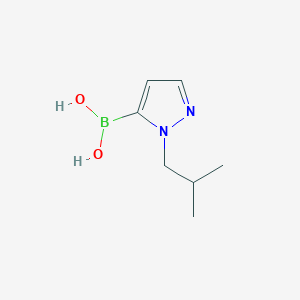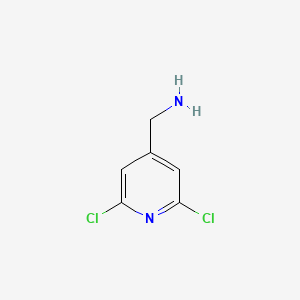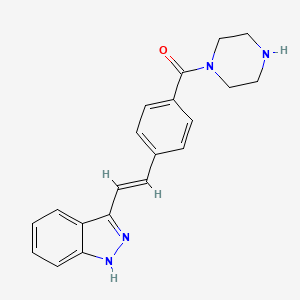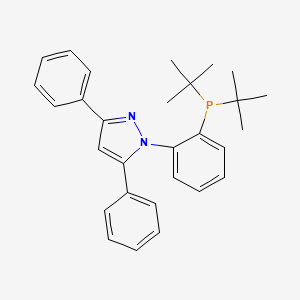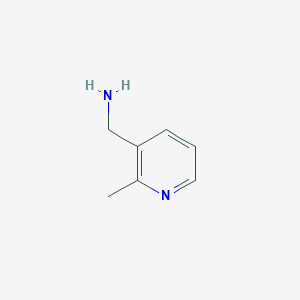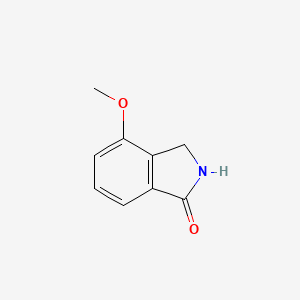
4-Methoxyisoindolin-1-one
Overview
Description
4-Methoxyisoindolin-1-one is a chemical compound with the linear formula C9H9NO2 . It has a molecular weight of 163.18 and is used in diverse scientific research. Its applications range from drug development to material synthesis, making it a versatile tool for advancing knowledge and innovation.
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years . A common method involves Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process is efficient and suitable for all MCRs under acidic conditions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in a dry, sealed container .
Scientific Research Applications
Novel Enantiomers from Isatis indigotica Leaves
A study by (Li et al., 2016) revealed enantiomers with a novel carbon skeleton, including 4-methoxyisoindolin-1-one derivatives, in Isatis indigotica leaves. These compounds showed stereochemistry-dependent activity against LPS-induced NO production in cells, indicating potential biological activity.
Potential Enzyme Inhibitors
(Ewing et al., 2001) discussed the synthesis of 1-methoxyisoindoline, related to antiviral azasaccharides and nucleosides, highlighting its potential as an enzyme inhibitor and antiretroviral agent.
Inhibition of Tubulin Polymerization
Research by (Gastpar et al., 1998) explored methoxy-substituted 3-formyl-2-phenylindoles, finding derivatives that inhibit tubulin polymerization, a key action in certain cytostatics, indicating their potential as cancer therapeutics.
Photocleavage Efficiency Improvement
(Papageorgiou & Corrie, 2000) investigated 4-methoxy substitution in 1-acyl-7-nitroindolines, finding an improvement in photocleavage efficiency, relevant for developing photolabile precursors.
Cytotoxic Activity in Cancer Cells
A study by (Delgado et al., 2012) synthesized 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives, evaluating their cytotoxic activity against various human tumor cell lines, showing promising antitumor activity.
Potent Antitumor Agents
(Chou et al., 2010) designed and synthesized novel 2-phenylquinolin-4-ones, including methoxy derivatives, as potent antitumor agents, showing significant inhibitory activity against tumor cell lines.
Anti-Platelet Aggregation Activities
The study by (Liu et al., 2018) synthesized 4-methoxyisophthalamides, demonstrating higher activities against platelet aggregation than control drugs, indicating potential as novel anti-platelet drugs.
Fluorescent Labeling in Biomedical Analysis
(Hirano et al., 2004) discovered 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence in various pH ranges, suitable for fluorescent labeling in biomedical analysis.
Safety and Hazards
The safety information for 4-Methoxyisoindolin-1-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
The future directions for research on 4-Methoxyisoindolin-1-one could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, the isoindolinone scaffold is found in a large variety of naturally occurring and synthetic, biologically and pharmaceutically active compounds . Therefore, the development of new synthetic methodologies for isoindolinones could lead to the discovery of new pharmacologically active compounds .
Mechanism of Action
Target of Action
Isoindoline-1-ones, a class of compounds to which 4-methoxyisoindolin-1-one belongs, have been found to interact with the human dopamine receptor d2
Mode of Action
The exact mode of action of this compound is currently unknown. Isoindoline-1-ones have been found to interact with the human dopamine receptor d2 This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it is plausible that it may affect dopaminergic pathways . These pathways play crucial roles in various brain functions, including reward, motivation, and motor control.
Pharmacokinetics
A study on isoindoline-1-ones suggests that these compounds have good properties as ligands of the dopamine receptor d2, indicating potential bioavailability .
Result of Action
Isoindoline-1-ones have been found to exert effects through dopaminergic pathways . This suggests that this compound may have similar effects, potentially influencing dopamine signaling in the brain.
Action Environment
A study on the synthesis of isoindoline-1-ones found that light irradiation improved the yields of these compounds . This suggests that environmental factors such as light could potentially influence the synthesis and possibly the action of this compound.
Biochemical Analysis
Biochemical Properties
4-Methoxyisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to specific receptors, modulating their signaling pathways. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and receptor activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting metabolic pathways. Additionally, this compound can interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways underscores its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, the compound can translocate to the nucleus, influencing gene expression by interacting with transcription factors. This dual localization enables this compound to modulate multiple cellular processes .
Properties
IUPAC Name |
4-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGVKRXGAJQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470360 | |
| Record name | 4-Methoxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366453-22-7 | |
| Record name | 2,3-Dihydro-4-methoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366453-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



